

Spectroscopic and Spectrometric Profiling of 2-Methyl-2-morpholinopropanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropanal

Cat. No.: B099962

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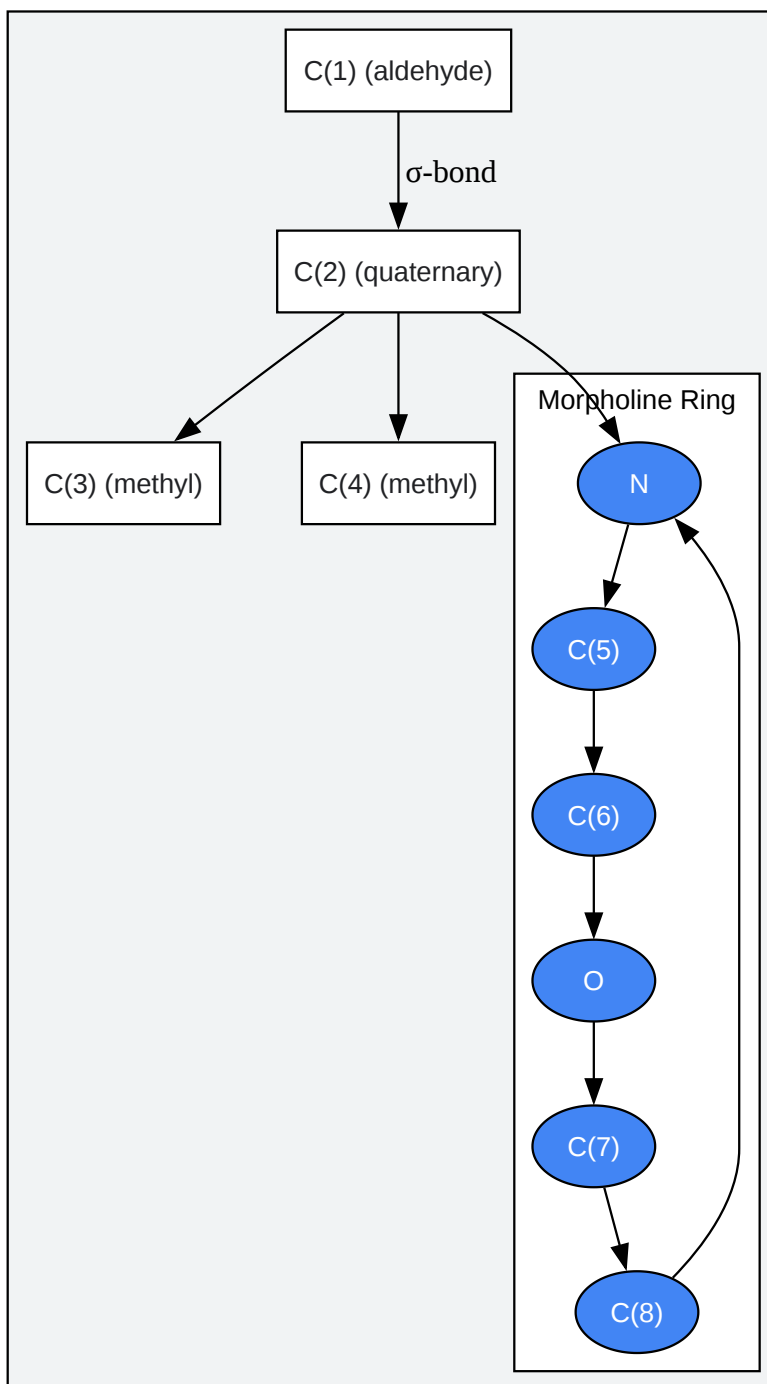
This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for **2-Methyl-2-morpholinopropanal** (CAS No. 16042-91-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its functional groups. Detailed, generalized experimental protocols for the acquisition of such data for aldehydic compounds are also presented to facilitate laboratory investigation.

Chemical Structure and Expected Spectroscopic Features

2-Methyl-2-morpholinopropanal possesses a unique structure combining an aldehyde, a tertiary amine within a morpholine ring, and a quaternary carbon. These features will give rise to a distinct spectroscopic fingerprint.

Diagram of **2-Methyl-2-morpholinopropanal** Structure

2-Methyl-2-morpholinopropanal Structure



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Caption: Molecular structure of **2-Methyl-2-morpholinopropanal** highlighting key carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the morpholine ring protons, and the methyl protons.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde (-CHO)	9.0 - 10.0	Singlet (s)	1H
Morpholine (-N-CH ₂ -CH ₂ -O-)	3.5 - 3.8	Triplet (t) or Multiplet (m)	4H
Morpholine (-N-CH ₂ -CH ₂ -O-)	2.4 - 2.8	Triplet (t) or Multiplet (m)	4H
Methyl (-C(CH ₃) ₂)	1.0 - 1.5	Singlet (s)	6H

Expected ^{13}C NMR Data

The carbon NMR spectrum will be characterized by a downfield signal for the aldehyde carbonyl carbon and signals for the aliphatic carbons.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Aldehyde Carbonyl (-CHO)	190 - 205
Morpholine (-N-CH ₂ -CH ₂ -O-)	65 - 75
Morpholine (-N-CH ₂ -CH ₂ -O-)	45 - 55
Quaternary Carbon (-C(CH ₃) ₂)	40 - 50
Methyl Carbons (-C(CH ₃) ₂)	20 - 30

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Methyl-2-morpholinopropanal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength
- Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Spectral Width: 0-12 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration
- Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-2-morpholinopropanal** is expected to show characteristic absorption bands for the aldehyde and the C-N and C-O bonds of the morpholine ring.

Expected IR Absorption Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2850 - 2750 (often two bands)	Medium
C=O stretch (aldehyde)	1740 - 1720	Strong
C-N stretch (amine)	1250 - 1020	Medium
C-O stretch (ether)	1150 - 1085	Strong
C-H bend (alkane)	1470 - 1365	Medium

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
- Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/z Value	Proposed Fragment Identity	Fragmentation Pathway
157	$[M]^+$ (Molecular Ion)	-
128	$[M - \text{CHO}]^+$	Loss of the formyl radical
100	$[M - \text{C}(\text{CH}_3)_2\text{CHO}]^+$	Cleavage of the bond between the quaternary carbon and the morpholine ring
86	$[\text{Morpholine} - \text{H}]^+$	Fragmentation of the morpholine ring
57	$[\text{C}(\text{CH}_3)_2\text{CHO}]^+$	Cleavage of the bond between the quaternary carbon and the morpholine ring

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Direct Inlet or GC-MS):

- **Direct Inlet:** A small amount of the sample is placed in a capillary tube and introduced directly into the ion source. The sample is heated to induce vaporization.
- **Gas Chromatography (GC-MS):** The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated from the solvent and other impurities before entering the mass spectrometer.

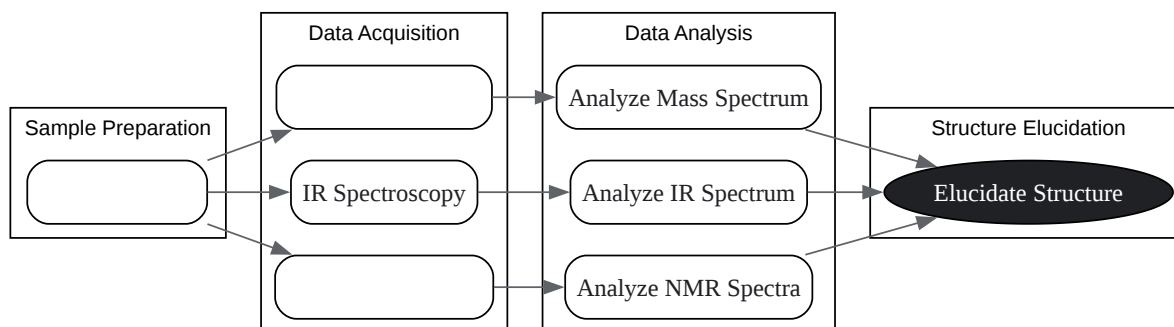
Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 150-250 °C
- Mass Range: 40-400 amu
- Scan Speed: 1 scan/second

Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow



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Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

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